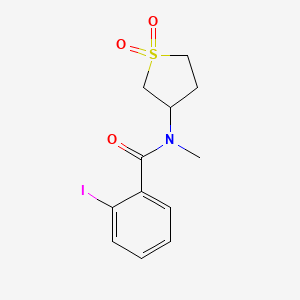

N-(1,1-二氧代四氢噻吩-3-基)-2-碘-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride or benzoic acid with an amine. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone . These methods could potentially be adapted for the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide by choosing suitable starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and in some cases by X-ray crystallography. For example, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined and confirmed by X-ray analysis . The presence of directing groups in these molecules, such as N,O-bidentate groups, suggests that they could be suitable for metal-catalyzed C–H bond functionalization reactions . The molecular structure of the compound would likely exhibit similar characteristics, which could be analyzed using these techniques.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the functionalization of C–H bonds due to the presence of directing groups. The papers do not provide specific reactions for the compound , but they do highlight the potential for metal-catalyzed reactions in similar compounds . Additionally, the formation of different three-dimensional framework structures through hydrogen bonding and other non-covalent interactions is noted in isomeric N-(iodophenyl)nitrobenzamides . These findings suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide could also form distinct supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with DFT calculations . The compound also exhibited marked inhibition against various cancer cell lines, indicating its potential as an anticancer agent . The physical and chemical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide, such as solubility, melting point, and biological activity, would need to be determined experimentally, but its structure suggests it may have similar properties to those described in the papers.

科学研究应用

合成和结构分析

- 研究已经探索了合成具有类似结构的各种化合物,例如N-(1,1-二氧代四氢噻吩-3-基)-2-碘-N-甲基苯甲酰胺。例如,Skladchikov等人(2013年)研究了N-酰基-N-(4-甲基-3,6-二氢-2H-吡喃-3-基)-2-碘-4,6-二甲基苯胺的合成和结构,这是一种具有相关结构的化合物,突出了它在化学研究中的潜力(Skladchikov, Suponitskii, & Gataullin, 2013)。

催化应用

- 类似化合物的催化潜力一直是一个感兴趣的课题。例如,Mukhin等人(2008年)描述了钯催化的B-碘代卡波烷与各种酰胺的酰胺化反应,这个过程可能受到类似化合物如N-(1,1-二氧代四氢噻吩-3-基)-2-碘-N-甲基苯甲酰胺的结构的影响(Mukhin, Kabytaev, Zhigareva, Glukhov, Starikova, Bregadze, & Beletskaya, 2008)。

药理学研究

- 虽然没有找到关于N-(1,1-二氧代四氢噻吩-3-基)-2-碘-N-甲基苯甲酰胺的具体细节,但类似化合物已被研究其药理学特性。例如,Sharma等人(2021年)研究了N-(1-(1,1-二氧代四氢噻吩-3-基)-3-甲基-1H-吡唑-5-基)乙酰胺醚作为新型GIRK1/2钾通道激动剂,展示了相关化合物的潜在药理学应用(Sharma, Lesiak, Aretz, Du, Kumar, Gautam, Alnouti, Dhuria, Chhonker, Weaver, & Hopkins, 2021)。

金属催化的C–H键官能化

- 具有类似结构特征的化合物已被探索其在金属催化的C–H键官能化反应中的适用性。Al Mamari等人(2019年,2020年)合成了具有N,O-双齿导向基团的化合物,可能适用于这类反应https://consensus.app/papers/n910dioxo910dihydroanthracen1yl2methylbenzamide-mamari/adcc43f3bc27531bbe5c676f635c574e/?utm_source=chatgpt" target="_blank">(Al Mamari & Al Lawati, 2019; Al Mamari & Al Sheidi, 2020)

作用机制

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The ADME properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds . These properties impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide’s action include changes in cell excitability due to the activation of GIRK channels . This can lead to alterations in various physiological processes .

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-iodo-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMYWHXWQZYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)

![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)

![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)